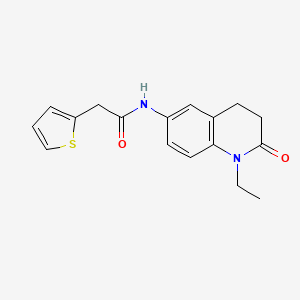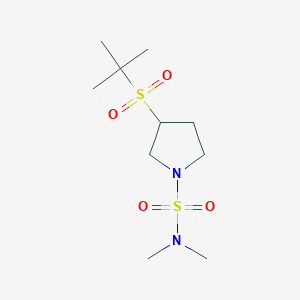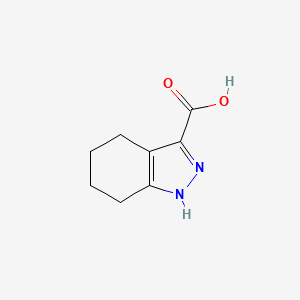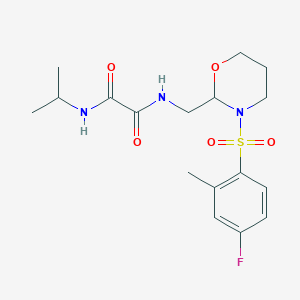
4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one, also known as BCMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Transformations
Studies have shown the versatility of this compound in synthetic chemistry, where it serves as a precursor for various benzimidazole derivatives with potential biological activities. For instance, Mickevičienė et al. (2014) and Vaickelionienė et al. (2012) explored its utility in synthesizing mono- and disubstituted benzimidazoles through reactions like alkaline hydrolysis and alkylation, yielding compounds with varied substituents and potential for further chemical transformations (Mickevičienė, Voskienė, & Mickevičius, 2014) (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012). These reactions highlight the compound's adaptability in producing a range of derivatives for further study and application.
Potential Biological Activities
Several studies have demonstrated the biological potential of derivatives synthesized from this compound. Notably, the synthesis and evaluation of benzimidazole derivatives for antibacterial and antioxidant activities have been a significant area of research. For example, Tumosienė et al. (2018) synthesized functionalized benzimidazole derivatives exhibiting high antibacterial activity against various pathogens, such as Staphylococcus aureus and Escherichia coli, as well as notable antioxidant properties (Tumosienė, Peleckis, Jonuškienė, Vaickelionienė, Kantminienė, Šiugždaitė, Beresnevičius, & Mickevičius, 2018). These findings underscore the compound's relevance in developing new antibacterial and antioxidant agents.
Moreover, derivatives of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one have shown promise in anticancer research. Zhao et al. (2015) reported on Zn(II) complexes with benzimidazole-based derivatives displaying cytotoxic properties against various carcinoma cells, offering insights into potential anticancer applications (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-11-13(19)5-4-8-16(11)22-10-12(9-17(22)23)18-20-14-6-2-3-7-15(14)21-18/h2-8,12H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRPXRULVBPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)





![2-Chloro-N-[4-methyl-2-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2811398.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![Oxolan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2811400.png)




